(E)-1-(4-氯苯基)-3-(3-异丙基-2-氧代-2,3-二氢喹唑啉-4(1H)-基亚胺)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物活性
喹唑啉衍生物因其抗菌和抗真菌特性而被广泛研究。例如,Patel 和 Shaikh (2011) 合成了新的 1,3-恶唑基-7-氯喹唑啉-4(3H)酮并评估了它们的抗菌活性,确定了对标准病原体具有显着疗效的化合物 (Patel & Shaikh, 2011)。类似地,Singh 和 Pandey (2006) 报道了新型吡啶喹唑啉的合成,证明了它们的抗菌和抗真菌活性,并提出了开发新型抗菌剂的潜力 (Singh & Pandey, 2006)。
抗氧化和抗胆碱酯酶活性
Kurt 等人。(2015) 探索了含有芳基脲/硫脲基团的新型香豆基噻唑衍生物,揭示了它们对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 的抑制作用,以及显着的抗氧化能力。这项研究强调了此类化合物在治疗神经退行性疾病中的治疗潜力 (Kurt et al., 2015)。
抗炎和镇痛剂
Farag 等人。(2012) 合成了新型喹唑啉衍生物,并筛选了它们的抗炎和镇痛活性,突出了在这些领域开发新型治疗剂的潜力 (Farag et al., 2012)。
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-chloroaniline with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "4-chloroaniline", "3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 4-chloroaniline with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde in the presence of a base such as potassium carbonate or sodium hydride to form (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)amine.", "Step 2: Addition of urea to the reaction mixture in the presence of a catalyst such as triethylamine or N,N-dimethylformamide to form the final product, (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
CAS 编号 |
899728-33-7 |
分子式 |
C18H17ClN4O2 |
分子量 |
356.81 |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17ClN4O2/c1-11(2)23-16(14-5-3-4-6-15(14)21-18(23)25)22-17(24)20-13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H2,20,22,24) |
InChI 键 |
ZGKWWIIEJGRURY-CJLVFECKSA-N |
SMILES |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。